REACTION_CXSMILES
|
[C-:1]#[N:2].[Na+].[Br:4][C:5]1[C:6]([CH3:12])=[N:7][C:8](F)=[CH:9][CH:10]=1.O>CS(C)=O>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([C:1]#[N:2])=[N:7][C:6]=1[CH3:12] |f:0.1|
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Name
|
|
Quantity
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4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=CC1)F)C
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
|
CS(=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (silica gel, 10 g, eluting with 10% ethyl acetate in petroleum ether)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: PERCENTYIELD | 15% | |
YIELD: CALCULATEDPERCENTYIELD | 14.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |